

The Chemical Architecture and Functional Landscape of CM-TPMF: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CM-TPMF

Cat. No.: B10772301

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December 7, 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and functional characteristics of **CM-TPMF**, a notable modulator of small-conductance calcium-activated potassium (KCa2) channels. This document details the precise chemical identity of **CM-TPMF**, summarizes key quantitative data from seminal research, and outlines the experimental protocols utilized to elucidate its pharmacological profile. Furthermore, this guide presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Chemical Structure and Identification

CM-TPMF is a chemical probe with the systematic IUPAC name (S,E)-N-(7-(1-(4-chloro-2-methylphenoxy)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-N'-methoxyformimidamide. Its unique structure confers its specific activity as a subtype-selective activator of the KCa2.1 potassium channel.

The key identifiers for **CM-TPMF** are summarized in the table below:

Identifier	Value
CAS Number	477865-59-1 (racemic)
Chemical Formula	C16H17ClN6O2
Molecular Weight	360.80 g/mol
InChI Key	OZWWQEQUDKBSCF-NSHDSACASA-N
SMILES	<chem>CO/N=C/NC1=NN2C(=C)CC=NC2=N1</chem>

Quantitative Pharmacological Data

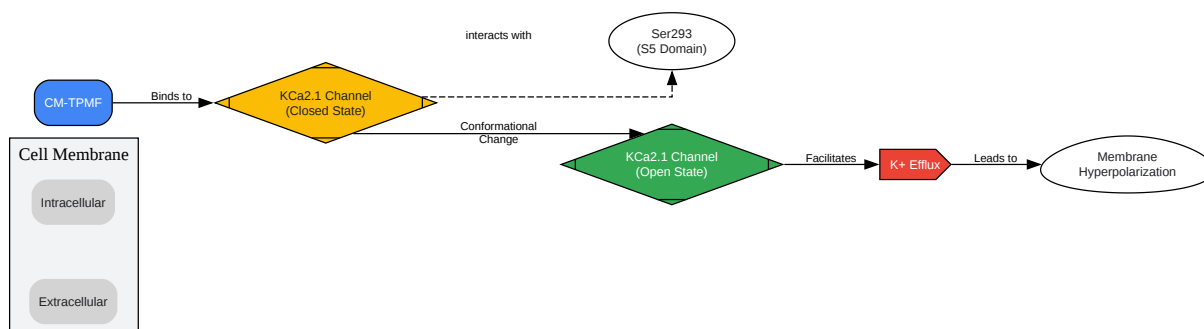
CM-TPMF is characterized as a potent and selective activator of the KCa2.1 channel subtype. Seminal work by Hougaard and colleagues in 2012 provided critical quantitative data on its activity. The following table summarizes the key findings from their electrophysiological studies.

Parameter	Value	Channel Subtype	Experimental System	Reference
EC50	24 nM	Human KCa2.1	Whole-cell patch clamp on HEK293 cells	[1]
EC50	290 nM	Human KCa2.2	Whole-cell patch clamp on HEK293 cells	[1]
Selectivity	~12-fold	KCa2.1 vs. KCa2.2	-	[1]

Mechanism of Action: A Signaling Pathway

CM-TPMF functions as a positive gating modulator of the KCa2.1 channel. Its mechanism of action involves a direct interaction with the channel protein, specifically with a key serine residue (Ser293) located in the S5 transmembrane segment of the channel pore. This interaction stabilizes the open conformation of the channel, thereby increasing the flow of

potassium ions out of the cell and leading to hyperpolarization of the cell membrane. This subtype selectivity is critically dependent on this specific amino acid residue.



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Mechanism of **CM-TPMF** action on the KCa2.1 channel.

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study by Hougaard et al. (2012) and represent standard techniques for characterizing the activity of ion channel modulators like **CM-TPMF**.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of **CM-TPMF** on the activity of KCa2 channels expressed in a heterologous system.

Objective: To determine the potency (EC₅₀) and efficacy of **CM-TPMF** on different KCa2 channel subtypes.

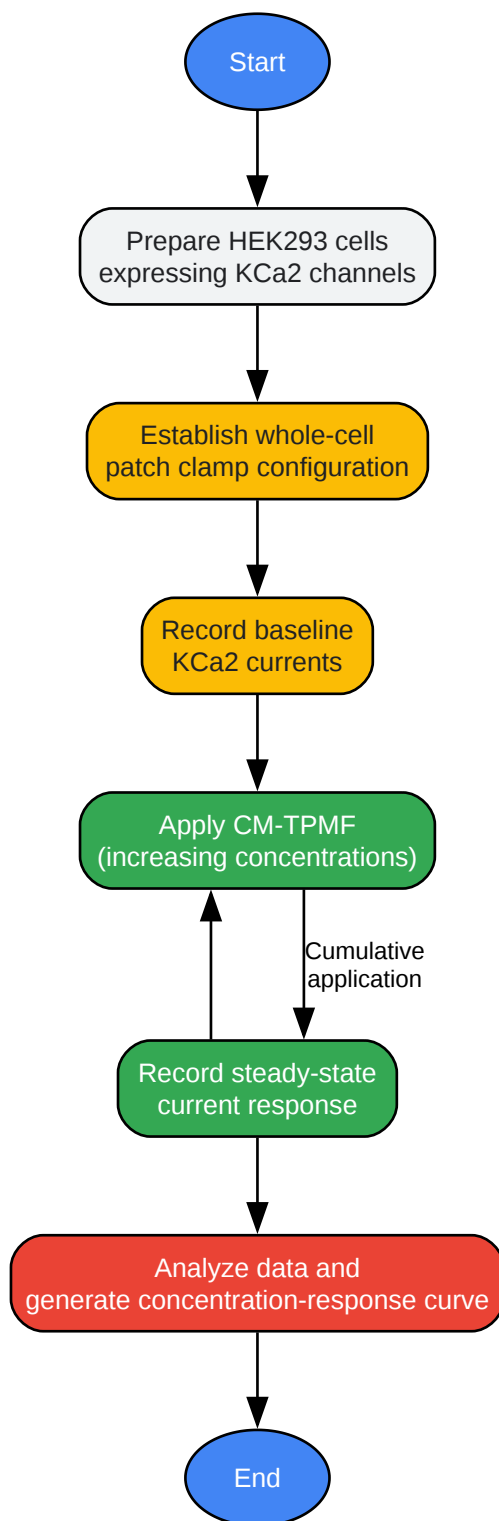
Materials:

- HEK293 cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels.
- Patch clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- External solution (in mM): 144 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4 with NaOH.
- Internal solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a free Ca²⁺ concentration of 300 nM; pH 7.2 with KOH.
- **CM-TPMF** stock solution in DMSO.

Procedure:

- HEK293 cells are cultured on glass coverslips.
- A coverslip is transferred to the recording chamber on the microscope stage and perfused with the external solution.
- Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass and filled with the internal solution.
- A whole-cell patch clamp configuration is established on a single cell.
- The cell is held at a holding potential of -80 mV.
- Voltage ramps from -120 mV to +60 mV over 200 ms are applied every 10 seconds to elicit KCa₂ currents.
- A stable baseline current is recorded for at least 2 minutes.
- **CM-TPMF** is applied to the cell by perfusion of the external solution containing the desired concentration of the compound.
- The effect of **CM-TPMF** on the KCa₂ current is recorded until a steady-state response is achieved.

- A cumulative concentration-response curve is generated by applying increasing concentrations of **CM-TPMF**.
- Data are analyzed to determine the EC50 value.



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Workflow for electrophysiological characterization of **CM-TPMF**.

Site-Directed Mutagenesis

This protocol is used to identify the specific amino acid residues involved in the interaction between **CM-TPMF** and the KCa2.1 channel.

Objective: To investigate the role of specific amino acids in the S5 domain of KCa2.1 in the action of **CM-TPMF**.

Materials:

- Plasmid DNA encoding the human KCa2.1 channel.
- Site-directed mutagenesis kit.
- Primers containing the desired mutation (e.g., Ser293 to Alanine).
- Competent E. coli for plasmid amplification.
- DNA sequencing facility.

Procedure:

- Design and synthesize primers containing the desired mutation in the KCa2.1 coding sequence.
- Perform PCR-based site-directed mutagenesis using the KCa2.1 plasmid as a template and the mutagenic primers.
- Transform the resulting plasmid into competent E. coli.
- Select and grow colonies containing the mutated plasmid.
- Isolate the plasmid DNA from the bacterial culture.
- Verify the presence of the desired mutation by DNA sequencing.

- Transfect HEK293 cells with the mutated KCa2.1 plasmid for functional characterization using the electrophysiology protocol described above.

Conclusion

CM-TPMF is a valuable pharmacological tool for the study of KCa2.1 channels. Its well-defined chemical structure, coupled with a clear understanding of its mechanism of action and subtype selectivity, makes it an important compound for investigating the physiological and pathophysiological roles of KCa2.1 channels. The experimental protocols detailed in this guide provide a framework for the further characterization of **CM-TPMF** and the development of novel modulators of KCa2 channels.

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- To cite this document: BenchChem. [The Chemical Architecture and Functional Landscape of CM-TPMF: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10772301#what-is-the-chemical-structure-of-cm-tpmf>]

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